molecular formula C11H11NO2S B1584130 Ethyl 2-(benzo[d]thiazol-2-yl)acetate CAS No. 29182-42-1

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

Cat. No. B1584130
CAS RN: 29182-42-1
M. Wt: 221.28 g/mol
InChI Key: VYMJUZXFYAREJY-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a chemical compound with the CAS Number: 29182-42-1 and a molecular weight of 221.28 . It is typically a colorless to white to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate involves a mixture of 2-aminobenzenethiol and 3-ethoxy-3-iminopropanoate hydrochloride in ethanol. This mixture is heated at 70 °C for 16 hours . Other methods involve the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzo[d]thiazol-2-yl)acetate is represented by the linear formula C11H11NO2S . More detailed structural information may be available in specific scientific studies .


Chemical Reactions Analysis

Ethyl 2-(benzo[d]thiazol-2-yl)acetate can undergo various chemical reactions. For instance, it can participate in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . More detailed information about its chemical reactions can be found in specific scientific studies .


Physical And Chemical Properties Analysis

Ethyl 2-(benzo[d]thiazol-2-yl)acetate has a predicted density of 1.260±0.06 g/cm3, a boiling point of 145 °C / 1.5mmHg, and a refractive index of 1.58 .

Scientific Research Applications

Organic Synthesis and Agrochemical Chemistry

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is used in organic synthesis and agrochemical chemistry . The reactions involving this compound are perfectly applicable to these fields .

Drug Synthesis

This compound plays a crucial role in the synthesis of new drugs . It’s used in the production of various drugs with different pharmacological and biological effects .

Enzyme Inhibitory

It’s used in the production of carbonic anhydrase enzyme inhibitory . This enzyme plays a crucial role in regulating pH and fluid balance in the body.

Anti-inflammatory Drugs

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is used in the production of anti-inflammatory drugs . These drugs help reduce inflammation and can be used to treat conditions like arthritis.

Anticancer Drugs

This compound is also used in the production of anticancer drugs . These drugs are used to treat various types of cancer by inhibiting the growth of cancer cells.

Antimicrobial Drugs

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is used in the production of antimicrobial drugs . These drugs are used to treat infections caused by microorganisms.

Antitumor Drugs

This compound is used in the production of antitumor drugs . These drugs are used to treat tumors by inhibiting their growth.

Alzheimer’s Disease Drugs

Ethyl 2-(benzo[d]thiazol-2-yl)acetate is used in the production of drugs for Alzheimer’s disease . These drugs help improve the symptoms of Alzheimer’s by enhancing the function of nerve cells in the brain.

Safety and Hazards

When handling Ethyl 2-(benzo[d]thiazol-2-yl)acetate, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

Ethyl 2-(benzo[d]thiazol-2-yl)acetate and its derivatives have potential applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . Future research may focus on exploring these applications further.

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)7-10-12-8-5-3-4-6-9(8)15-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJUZXFYAREJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326902
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzo[d]thiazol-2-yl)acetate

CAS RN

29182-42-1
Record name Ethyl (1,3-benzothiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOTHIAZOL-2-YL-ACETIC ACID ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl 2-(benzothiazol-2-yl)acetate was prepared by the method of Abbotto, Bradamante et. al. ( J. Org. Chem. 2002, 16, 5753). A neat mixture of 2-aminothiophenol (6.94 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol) was heated at 120° C. for 3 hours at which time TLC analysis indicated that the reaction was complete as judged by the disappearance of starting material. The dark orange mixture was diluted with ethyl acetate/hexanes and purified by flash chromatography using 10-20% ethyl acetate/hexanes (Rf0.35, 10% ethyl acetate/hexanes) as an eluant. After concentration by rotary evaporator, ethyl 2-(benzothiazol-2-yl)acetate could be obtained as a yellow oil in 72% yield (7.97 g). LCMS: 222.3 (M+H)+.
Quantity
6.94 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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